An In-depth Technical Guide to the Chemical Properties and Structure of D(+)-10-Camphorsulfonyl Chloride
An In-depth Technical Guide to the Chemical Properties and Structure of D(+)-10-Camphorsulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D(+)-10-Camphorsulfonyl chloride is a pivotal chiral reagent in modern organic synthesis, prized for its rigid bicyclic structure derived from natural camphor. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and its application in asymmetric synthesis. Experimental protocols for its use as a chiral auxiliary are detailed, and key mechanistic concepts are visualized to facilitate a deeper understanding of its role in stereocontrolled transformations.
Chemical and Physical Properties
D(+)-10-Camphorsulfonyl chloride is a white to off-white crystalline solid.[1] Its robust chemical nature and well-defined stereochemistry make it an excellent choice for introducing chirality in synthetic routes. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅ClO₃S | [1] |
| Molecular Weight | 250.74 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 65-69 °C | [1] |
| Boiling Point (Predicted) | ~349.4 °C at 760 mmHg | [1] |
| Density | Approximately 1.21–1.3 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate | [1] |
| Optical Rotation | [α]²²/D +33° (c=1, CHCl₃) | [1] |
| CAS Number | 21286-54-4 | [1] |
| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride | [1] |
This compound is sensitive to moisture and should be stored in a dark, inert atmosphere at room temperature to prevent hydrolysis.[1]
Chemical Structure
The rigid bicyclo[2.2.1]heptane framework of D(+)-10-Camphorsulfonyl chloride is responsible for its effectiveness as a chiral directing group. The molecule possesses two stereocenters, with the D(+) configuration originating from natural camphor.[1] The sulfonyl chloride group is situated at the 10-position.
A detailed analysis of the crystal structure of a related camphorsultam provides insights into the bond lengths and angles of the core camphor structure. This data is crucial for computational modeling and for understanding the steric environment around the reactive center.
Note: Specific bond lengths and angles for D(+)-10-Camphorsulfonyl chloride would be obtained from its crystallographic information file (CIF), which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 666170.
Spectroscopic Data
The identity and purity of D(+)-10-Camphorsulfonyl chloride are typically confirmed using a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are characteristic of the camphor skeleton and the sulfonyl chloride moiety.
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Infrared (IR) Spectroscopy : The IR spectrum prominently features strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group.
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Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.
Role in Asymmetric Synthesis
D(+)-10-Camphorsulfonyl chloride is a cornerstone in asymmetric synthesis, primarily functioning as a chiral auxiliary. The bulky and conformationally restricted camphor backbone effectively shields one face of a prochiral substrate to which it is attached, thereby directing the approach of a nucleophile to the opposite face with high stereoselectivity.[1] This steric hindrance is the basis for its utility in a variety of stereoselective transformations, including aldol reactions, Mannich reactions, and epoxidations.[1]
General Workflow for Chiral Auxiliary-Mediated Synthesis
The use of D(+)-10-Camphorsulfonyl chloride as a chiral auxiliary typically follows a three-step sequence: attachment to the substrate, diastereoselective reaction, and subsequent removal of the auxiliary.
